molecular formula C15H14ClNO3 B1201015 Zomepirac CAS No. 33369-31-2

Zomepirac

Cat. No.: B1201015
CAS No.: 33369-31-2
M. Wt: 291.73 g/mol
InChI Key: ZXVNMYWKKDOREA-UHFFFAOYSA-N
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Description

Zomepirac is an orally effective nonsteroidal anti-inflammatory drug that has antipyretic actions. It was developed by McNeil Pharmaceutical and approved by the FDA in 1980. This compound was sold as the sodium salt under the brand name Zomax. It was indicated for the management of mild to severe pain and was found to be more effective than aspirin or codeine alone . it was withdrawn from the market in 1983 due to its tendency to cause serious anaphylaxis in a small subset of the patient population .

Preparation Methods

Zomepirac can be synthesized from diethyl 1,3-acetonedicarboxylate, chloroacetone, and aqueous methylamine via modification of the Hantzsch pyrrole synthesis. The synthetic route involves the following steps :

    Formation of Intermediate 1: Diethyl 1,3-acetonedicarboxylate reacts with chloroacetone and aqueous methylamine to form intermediate 1.

    Saponification and Monoesterification: Intermediate 1 undergoes saponification, monoesterification, and thermal decarboxylation to give ester 2.

    Acylation: Ester 2 is acylated with N,N-dimethyl-p-chlorobenzamide.

    Final Saponification: The acylated product undergoes final saponification to yield this compound.

Chemical Reactions Analysis

Zomepirac undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed on this compound to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced by other groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Zomepirac has been studied for its applications in various fields:

    Chemistry: this compound has been used as a model compound in studies of nonsteroidal anti-inflammatory drugs.

    Biology: Research has focused on the biological effects of this compound, including its anti-inflammatory and analgesic properties.

    Medicine: this compound was used clinically for pain management before its withdrawal. It has been compared to other analgesics like aspirin and morphine in terms of efficacy.

Mechanism of Action

Zomepirac exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation and pain. By inhibiting this enzyme, this compound reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects . This compound is metabolized by UDP-glucuronosyltransferase to a reactive glucuronide, which binds irreversibly to plasma albumin .

Comparison with Similar Compounds

Zomepirac is chemically related to tolmetin, another nonsteroidal anti-inflammatory drug. Both compounds inhibit prostaglandin synthesis, but this compound was found to be more effective in certain clinical settings . Other similar compounds include:

    Etoricoxib: Another nonsteroidal anti-inflammatory drug with similar mechanisms of action.

    Ketorolac: A nonsteroidal anti-inflammatory drug used for short-term management of moderate to severe pain.

    Aspirin: A widely used nonsteroidal anti-inflammatory drug with antiplatelet effects.

This compound’s uniqueness lies in its specific chemical structure, which includes a pyrrole ring instead of the central benzene ring found in many other nonsteroidal anti-inflammatory drugs .

Biological Activity

Zomepirac, a nonsteroidal anti-inflammatory drug (NSAID), was primarily developed for its analgesic properties. Its mechanism of action involves the inhibition of prostaglandin biosynthesis, which plays a crucial role in mediating pain and inflammation. This article provides an in-depth analysis of the biological activity of this compound, including its pharmacological effects, metabolic pathways, and clinical implications.

Pharmacological Profile

Mechanism of Action

This compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. Prostaglandins are lipid compounds that contribute to inflammation and pain signaling. By inhibiting COX-1 and COX-2, this compound reduces the synthesis of these inflammatory mediators, thereby alleviating pain and inflammation .

Analgesic Properties

Research has demonstrated that this compound exhibits significant analgesic activity. In various pharmacological screens, it has been shown to be more potent than common analgesics like codeine, aspirin, and acetaminophen, and comparable to morphine in terms of efficacy . Notably, this compound does not induce physical dependence, suggesting a non-narcotic mechanism of action alongside potential central and peripheral analgesic effects .

Metabolism and Bioactivation

This compound undergoes metabolic conversion in the body, primarily through sulfation pathways. The metabolite hydroxy-zomepirac is converted to this compound 4-methylsulfate. This pathway is significant as reactive metabolites can play a role in idiosyncratic drug reactions (IDRs), although the specific role of this compound's metabolites in adverse reactions remains unclear .

Adverse Effects and Safety Concerns

Despite its therapeutic potential, this compound has been associated with serious adverse reactions. Notably, it has been linked to an increased risk of anaphylactoid reactions, which can be life-threatening . Due to these safety concerns, this compound was withdrawn from the market in the early 1980s.

Case Studies and Clinical Findings

  • Case Study on Analgesic Efficacy : A study evaluating the analgesic properties of this compound found that it effectively reduced pain in various models, including the acetylcholine writhing test. This study highlighted this compound's potential as a powerful analgesic option for managing pain without the risks associated with narcotics .
  • Clinical Observations : Clinical reports indicated that patients using this compound experienced significant relief from pain conditions such as postoperative pain and arthritis. However, the emergence of severe allergic reactions led to a reconsideration of its clinical use .

Comparative Analysis Table

Property This compound Codeine Aspirin
Analgesic Potency HighModerateModerate
Dependence Risk LowHighLow
COX Inhibition YesYesYes
Market Status WithdrawnAvailableAvailable
Common Side Effects AnaphylaxisConstipationGastrointestinal issues

Properties

IUPAC Name

2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVNMYWKKDOREA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64092-48-4 (hydrochloride salt)
Record name Zomepirac [INN:BAN]
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DSSTOX Substance ID

DTXSID9023754
Record name Zomepirac
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Molecular Weight

291.73 g/mol
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CAS No.

33369-31-2, 64092-49-5
Record name Zomepirac
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Record name Zomepirac [INN:BAN]
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Synthesis routes and methods I

Procedure details

A suspension of 4.0 g. (0.0125 mole) of ethyl 5-(ρ-chlorobenzoyl)-1,4-dimethylpyrrole-2-acetate in 26 ml. of 0.5N sodium hydroxide (0.013 mole) is heated under reflux for 30 mins. The resulting solution is acidified with dilute hydrochloric acid, and the precipitated solid is collected by filtration, air dried and recrystallized from 2-propanol to give 5-(ρ-chlorobenzoyl)-1,4-dimethylpyrrole-2-acetic acid as a white crystalline solid, M.P. 178°-179° C.
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Synthesis routes and methods II

Procedure details

About 31 grams of the lower alkyl ester form of 5-(p-chlorobenzoyl)-1,4-dimethylpyrrole-2-acetate are saponified in 225 ml. of an aqueous reaction medium containing 0.12 M.NaOH. Saponification is carried out at about 90° C. for a period of from about 2 to 4 hours. At the end of this period, the aqueous saponification medium is cooled to a temperature of 0° to 5° C. The resulting insoluble first crop of acetate salt product is removed from the aqueous mother liquor. An 86-88% yield of Zomepirac [sodium 5-(p-chlorobenzoyl)-1,4 -dimethylpyrrole-2-acetate] is thereby realized based on the amount of ester initially employed.
[Compound]
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lower alkyl ester
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86%

Synthesis routes and methods III

Procedure details

A solution of 0.01 mole of ethyl 5-(p-chlorobenzoyl)-1,4-dimethylpyrrole-2-acetate in 12 ml. (0.012 mole) of IN sodium hydroxide solution and 5 ml. of 95% ethanol is refluxed for 30 minutes. The solution is diluted with water and the ethanol evaporated in vacuo. The remaining solution is filtered and the filtrate acidified with dilute HCl. The precipitated solid is collected by filtration and recrystallized from methanol-water to yield the product, 5-(p-chlorobenzoyl)-1,4-dimethylpyrrole-2-acetic acid.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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